molecular formula C10H14FN B13294304 N-(butan-2-yl)-2-fluoroaniline

N-(butan-2-yl)-2-fluoroaniline

Cat. No.: B13294304
M. Wt: 167.22 g/mol
InChI Key: YHLXCYHEGHDTEM-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups This compound features a butan-2-yl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-fluoroaniline typically involves the reaction of 2-fluoroaniline with butan-2-yl halides under basic conditions. A common method includes the use of sodium hydride (NaH) or potassium carbonate (K2CO3) as a base to deprotonate the amine group, followed by nucleophilic substitution with butan-2-yl halide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amines.

Scientific Research Applications

N-(butan-2-yl)-2-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yl group and the fluorine atom can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-2-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

    N-(butan-2-yl)-2-bromoaniline: Contains a bromine atom instead of fluorine.

    N-(butan-2-yl)-2-iodoaniline: Features an iodine atom in place of fluorine.

Uniqueness

N-(butan-2-yl)-2-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and influence its interactions with biological targets.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

N-butan-2-yl-2-fluoroaniline

InChI

InChI=1S/C10H14FN/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3

InChI Key

YHLXCYHEGHDTEM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC=C1F

Origin of Product

United States

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